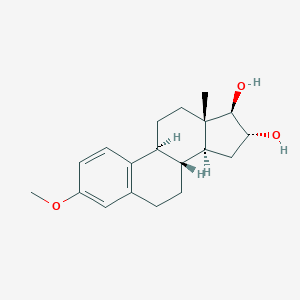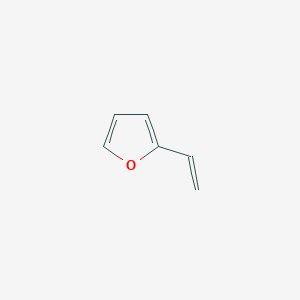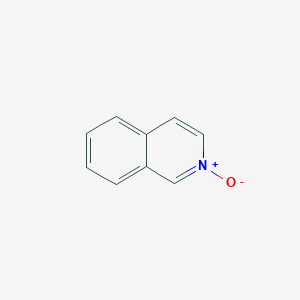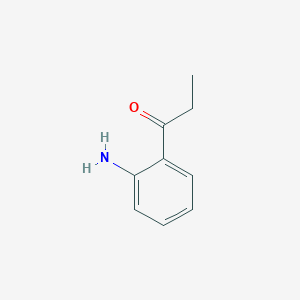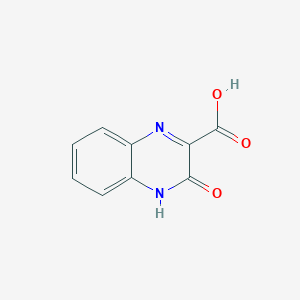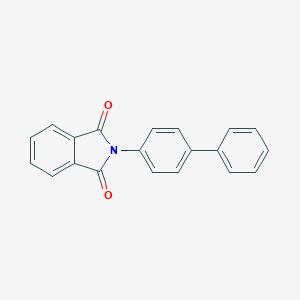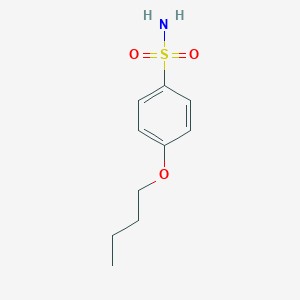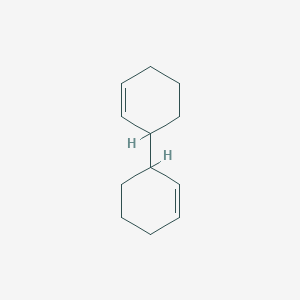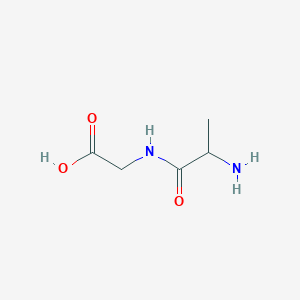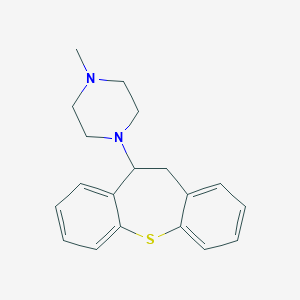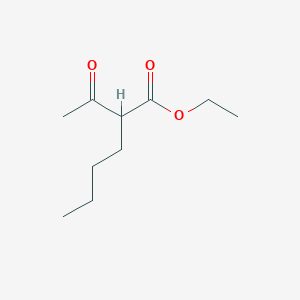![molecular formula C15H22O2 B074006 1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone CAS No. 1143-46-0](/img/structure/B74006.png)
1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as MFCP and has been synthesized using various methods.
Scientific Research Applications
New Lignan, Benzofuran, and Sesquiterpene Derivatives
A study conducted by Dobner et al. (2003) isolated new compounds including a benzofuran derivative from Leontopodium alpinum. These compounds, which structurally relate to the specified chemical, highlight the ongoing exploration in the field of natural product chemistry and the discovery of novel molecular structures Dobner et al., 2003.
Mechanochemistry of Pharmaceuticals
In a study on mechanochemistry, Andini et al. (2012) explored the application of mechanochemical treatment to pharmaceuticals, leading to the degradation of ibuprofen into various compounds, one of which shares a similar structural motif with the compound Andini et al., 2012.
Photochemistry of Adamantylacetophenones
Research by Fu et al. (1998) on the photochemistry of adamantylacetophenones, which are structurally related, provides insights into the behavior of similar compounds under light exposure Fu et al., 1998.
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) discussed the photoinduced oxidative annulation of compounds including ethanones to create functionalized polyheterocyclic ethanones. This study is relevant for understanding the reactivity of related compounds under specific conditions Zhang et al., 2017.
Diastereoselective Synthesis
Narkevitch et al. (2002) described a process for asymmetric and diastereoselective synthesis, involving compounds with cyclopentanone structures, which are relevant to the understanding of stereoselective chemical reactions Narkevitch et al., 2002.
Transformations of Norbornanes
Yates and Kaldas (1992) explored the synthesis of norbornanes with functionalized carbon substituents, providing insight into the synthetic routes and chemical behavior of structurally similar compounds Yates and Kaldas, 1992.
Isoxazolines and Isoxazoles Synthesis
Bonacorso et al. (2017) developed an effective protocol for synthesizing trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles. This research aids in understanding the synthesis of complex molecular structures, which can be extrapolated to similar compounds Bonacorso et al., 2017.
properties
CAS RN |
1143-46-0 |
|---|---|
Product Name |
1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(1S,2R,3R)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m1/s1 |
InChI Key |
DVIZGXBTTFXQQC-LERXQTSPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H]1C2=C(C=CO2)C(C)C)C(=O)C |
SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Canonical SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



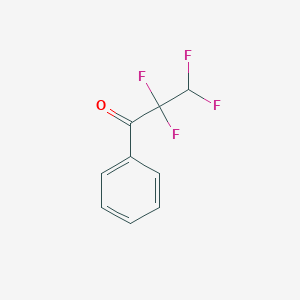
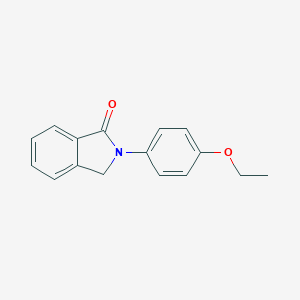
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
